molecular formula C12H17N3O7 B14427031 Methyl 2-[[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]amino]acetate CAS No. 82855-67-2

Methyl 2-[[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]amino]acetate

Cat. No.: B14427031
CAS No.: 82855-67-2
M. Wt: 315.28 g/mol
InChI Key: QMVMWICVWLSEBL-UHFFFAOYSA-N
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Description

Methyl 2-[[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]amino]acetate is a complex organic compound that belongs to the class of nucleoside analogs This compound is characterized by its unique structure, which includes a pyrimidine ring attached to a sugar moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]amino]acetate involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a suitable amine and a carbonyl compound under acidic or basic conditions.

    Attachment of the Sugar Moiety: The sugar moiety, typically a ribose or deoxyribose derivative, is attached to the pyrimidine ring through a glycosylation reaction. This step often requires the use of a Lewis acid catalyst to facilitate the formation of the glycosidic bond.

    Esterification: The final step involves the esterification of the resulting nucleoside analog with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]amino]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.

    Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-[[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]amino]acetate has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential role in biochemical pathways and as a probe for investigating nucleic acid interactions.

    Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-[[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]amino]acetate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleoside analog, incorporating into nucleic acids and disrupting normal cellular processes. This disruption can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Methyl 2-[[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]amino]acetate can be compared with other nucleoside analogs, such as:

    Zidovudine: An antiviral nucleoside analog used in the treatment of HIV.

    Gemcitabine: A nucleoside analog used as a chemotherapeutic agent for various cancers.

    Cytarabine: Another nucleoside analog used in the treatment of leukemia.

The uniqueness of this compound lies in its specific structure and the potential for diverse applications in scientific research and medicine.

Properties

CAS No.

82855-67-2

Molecular Formula

C12H17N3O7

Molecular Weight

315.28 g/mol

IUPAC Name

methyl 2-[[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]amino]acetate

InChI

InChI=1S/C12H17N3O7/c1-21-8(17)4-13-7-2-3-15(12(20)14-7)11-10(19)9(18)6(5-16)22-11/h2-3,6,9-11,16,18-19H,4-5H2,1H3,(H,13,14,20)

InChI Key

QMVMWICVWLSEBL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O

Origin of Product

United States

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